molecular formula C9H12N2OS2 B1386710 3-ethyl-2-mercapto-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105190-45-1

3-ethyl-2-mercapto-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B1386710
CAS No.: 1105190-45-1
M. Wt: 228.3 g/mol
InChI Key: JPYCWPSSUPBOCJ-UHFFFAOYSA-N
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Description

3-ethyl-2-mercapto-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C9H12N2OS2 and its molecular weight is 228.3 g/mol. The purity is usually 95%.
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Biological Activity

3-Ethyl-2-mercapto-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine class. Its unique structure, characterized by a thieno[3,2-d]pyrimidin core fused with a thiol group and ethyl and methyl substituents, contributes to its potential biological activities. This article explores the biological activity of this compound based on various studies and findings.

The molecular formula of this compound is C9H12N2OS2C_9H_{12}N_2OS_2, with a molecular weight of approximately 228.33 g/mol. The presence of the mercapto group (–SH) enhances its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that thienopyrimidine derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds in this class have demonstrated effectiveness against various bacterial and fungal strains.
  • Anticancer Properties : Some derivatives show promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : Interaction studies suggest that these compounds may act as inhibitors for specific enzymes involved in disease pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against bacteria and fungi
AnticancerInhibits proliferation of cancer cells
Enzyme InhibitionPotential inhibitors for various enzymes

The mechanism by which this compound exerts its biological effects is primarily through its interaction with specific biological targets. Studies have focused on its binding affinity to enzymes and receptors that play crucial roles in disease processes.

Case Study: Anticancer Activity

A notable study investigated the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxic effects at micromolar concentrations, suggesting a potential role in cancer therapy. The study highlighted the importance of the mercapto group in enhancing the compound's activity against cancer cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of thienopyrimidine derivatives. Modifications to the thiol group and alkyl substituents can significantly influence the compound's potency and selectivity.

Table 2: SAR Analysis

Compound VariantStructural FeaturesBiological Activity
3-Ethyl-2-mercapto derivativeContains mercapto groupHigh antimicrobial activity
6-Methylthieno[3,4-d]pyrimidin variantDifferent ring fusionLimited activity
5-Mercapto-thieno[2,3-d]pyrimidinVarying alkyl substituentsAnticancer properties

Properties

IUPAC Name

3-ethyl-6-methyl-2-sulfanylidene-6,7-dihydro-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS2/c1-3-11-8(12)7-6(10-9(11)13)4-5(2)14-7/h5H,3-4H2,1-2H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYCWPSSUPBOCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-2-mercapto-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
3-ethyl-2-mercapto-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 3
3-ethyl-2-mercapto-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 4
3-ethyl-2-mercapto-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 5
3-ethyl-2-mercapto-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 6
3-ethyl-2-mercapto-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

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